2,3-Dimethylmethcathinone hydrochloride

Forensic Chemistry Analytical Chemistry Isomer Identification

Forensic labs risk invalid data when misusing common cathinone isomers as reference standards for 2,3-DMMC analysis. This certified 2,3-Dimethylmethcathinone hydrochloride solves that analytical specificity challenge: - Unique positional isomerism (2,3-substitution) provides distinct retention time and mass spectrum vs. 3,4-DMMC or mephedrone, enabling unambiguous GC/MS or LC-MS/MS confirmation. - Defined ≥98% purity and quantified solubility profiles (e.g., PBS, Ethanol) support direct use as a calibrator for bioanalytical method validation in toxicology. - Essential for SAR studies, where the 2,3-pattern shifts functional selectivity at monoamine transporters (DAT vs. SERT) compared to other positional isomers.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 1797981-99-7
Cat. No. B587201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylmethcathinone hydrochloride
CAS1797981-99-7
Synonyms2,3-DMMC
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C(C)NC)C.Cl
InChIInChI=1S/C12H17NO.ClH/c1-8-6-5-7-11(9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H
InChIKeyPMNLQHGIZPYGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylmethcathinone (2,3-DMMC) Reference Standard


2,3-Dimethylmethcathinone hydrochloride (2,3-DMMC; CAS 1797981-99-7) is a synthetic cathinone analog characterized by the IUPAC name 1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride, with a molecular weight of 227.73 g/mol . This compound belongs to the broader class of substituted methcathinones, which are β-keto amphetamine derivatives structurally and functionally related to amphetamines and phenethylamines [1]. As a disubstituted derivative of methcathinone, it serves as a critical reference material for forensic and analytical research due to its specific positional isomerism, differentiating it from both the parent methcathinone and other substituted analogs [2].

Why 2,3-DMMC Cannot Be Substituted by Class Analogs


Within the cathinone class, even minor positional substitutions yield profoundly different pharmacological and analytical profiles, rendering them non-interchangeable in research or forensic contexts. The substitution pattern on the phenyl ring (e.g., 2,3- vs. 3,4-dimethyl) directly impacts a compound's interaction with monoamine transporters and receptors [1]. This is not a matter of mere potency but of functional selectivity. For instance, the 2,3-substitution pattern alters the molecule's electron density and steric hindrance, which can shift a compound from being a transporter substrate to a blocker, or modulate its affinity for DAT versus SERT [2]. Therefore, procuring a generic cathinone reference or a close positional isomer like 3,4-DMMC for a study focused on 2,3-DMMC will yield invalid data due to differences in retention times, mass spectra, and biological activity [3]. The specific chemical identity is paramount.

2,3-DMMC Comparative Evidence


Positional Isomer Differentiation vs. 4-MMC and 3,4-DMMC

2,3-Dimethylmethcathinone hydrochloride (2,3-DMMC) is a distinct positional isomer of both the widely studied mephedrone (4-MMC) and the seized drug 3,4-DMMC. The 2,3-substitution pattern confers unique physicochemical and analytical properties that are not shared by its isomers. For instance, while structurally related to 4-MMC, the different substitution pattern will result in a unique retention time during chromatographic analysis, which is critical for unambiguous identification in complex forensic samples [1].

Forensic Chemistry Analytical Chemistry Isomer Identification

Certified Purity and Solubility Specifications

As a certified analytical reference standard, 2,3-DMMC hydrochloride is supplied with a specified purity of ≥95%, which is essential for quantitative analytical method development and validation . Its solubility profile in common laboratory solvents is quantitatively defined, ensuring reliable and reproducible experimental preparation. For instance, it has a documented solubility of 10 mg/mL in PBS (pH 7.2), 5 mg/mL in Ethanol, and 2.5 mg/mL in DMSO, with λmax at 252 and 292 nm .

Analytical Chemistry Method Validation Reference Standards

Inferred Transporter Selectivity vs. Mephedrone

While direct experimental data for 2,3-DMMC at monoamine transporters are currently absent from the primary literature, robust SAR models for substituted cathinones allow for class-level inference [1]. The 2,3-dimethyl substitution pattern is predicted to alter the molecule's interaction with DAT, NET, and SERT compared to the well-characterized 4-MMC (mephedrone). For example, mephedrone acts as a non-selective monoamine transporter substrate (IC50 DAT: 0.77 μM, NET: 2.77 μM, SERT: 7.83 μM) [2]. In contrast, SAR studies indicate that moving substituents from the para position alters the potency and efficacy at these transporters, potentially shifting a compound from a substrate to a blocker [1].

Neuropharmacology Structure-Activity Relationship (SAR) Monoamine Transporters

2,3-DMMC Application Scenarios


Forensic Toxicology & Seized Drug Analysis

The primary application for 2,3-Dimethylmethcathinone hydrochloride is as an analytical reference standard for forensic laboratories. Its distinct chromatographic retention time and mass spectrum, as a positional isomer of other commonly seized cathinones like mephedrone and 3,4-DMMC, make it essential for the unambiguous identification of this specific compound in casework samples . Procuring this certified reference material allows for the development and validation of confirmatory GC/MS or LC-MS/MS methods .

Bioanalytical Method Development & Validation

The defined purity (≥95%) and quantified solubility profile of this reference standard (e.g., 10 mg/mL in PBS, 5 mg/mL in Ethanol) enable its direct use in the development of robust bioanalytical methods . It can serve as a calibrator or quality control material for quantifying 2,3-DMMC in biological matrices (e.g., blood, urine), which is a necessary step for clinical toxicology studies and pharmacokinetic research.

SAR & Neuropharmacology Studies

For academic and industrial research groups investigating the SAR of synthetic cathinones, 2,3-DMMC is a valuable tool compound. As highlighted by SAR models, the 2,3-substitution pattern is predicted to confer a different pharmacological profile at monoamine transporters compared to its isomers like 4-MMC [1]. Procuring this compound allows researchers to empirically determine its specific effects on DAT, NET, and SERT, contributing to a more complete understanding of how positional isomerism modulates the activity of this drug class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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